REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[NH:11][CH2:12][CH2:13][CH2:14][OH:15])([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[NH:11][CH2:12][CH2:13][CH2:14][OH:15]
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Name
|
|
Quantity
|
9.12 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(C=CC(=C1)F)NCCCO
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Name
|
|
Quantity
|
4 g
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Type
|
catalyst
|
Smiles
|
[Pd]
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Name
|
|
Quantity
|
300 mL
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Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
shaken at ambient temperature under hydrogen (40 psi) for 12 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
Thereafter, insoluble materials are removed by filtration
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Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated to a dark brown oil (5.25 gm of crude 3-(2-amino4-fluoro-phenylamino)-propan-1-ol)
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=CC(=C1)F)NCCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |